5-Aminopentanamide

Description

Contextualization within Amide Chemistry Research

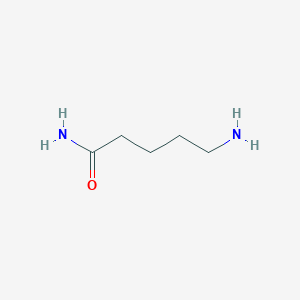

In amide chemistry, 5-aminopentanamide is classified as a delta amino acid derivative, belonging to the superclass of organic acids and derivatives and the class of carboxylic acids and derivatives wikidata.org. Its structure, featuring a primary amide group and a primary amine group, makes it a versatile building block in organic synthesis wikidata.orgwikipedia.org. While it is a simple linear pentanamide (B147674) chain, its specific arrangement of functional groups distinguishes it within the broader family of amides. Research in amide chemistry often explores the synthesis, reactivity, and stability of such compounds, as well as their potential as precursors for more complex molecules. This compound primarily serves as a chemical intermediate in various synthetic routes wikipedia.org.

Significance in Biochemical Systems

This compound holds notable significance in biochemical systems, primarily as an intermediate in metabolic pathways. It has been reported to occur in various organisms, including Caenorhabditis elegans and Homo sapiens fishersci.ptwikipedia.org.

One of its key roles is as a product of the decarboxylation of L-lysine wikipedia.org. This connection is critical in the catabolism of L-lysine, an essential amino acid. The breakdown of L-lysine to acetyl-CoA, a central molecule in energy production, can proceed via this compound advancedchemtech.com. This pathway involves several enzymatic steps, where L-lysine is converted to 2-aminoadipic acid, which is then transformed into this compound through the action of enzymes like 2-aminoadipate transaminase and this compound dehydratase advancedchemtech.com. Subsequently, this compound can be converted to acetyl-CoA advancedchemtech.com.

| Metabolic Pathway | Role of this compound | Key Related Compounds |

|---|---|---|

| L-Lysine Catabolism | Intermediate product in the breakdown of L-lysine to acetyl-CoA advancedchemtech.com. | L-Lysine, 2-aminoadipic acid, Acetyl-CoA advancedchemtech.com |

| Nitrogen Metabolism | Substrate for 5-aminopentanamidase, releasing ammonia (B1221849) wikipedia.orgwikipedia.org. | 5-Aminopentanoic acid, Ammonia wikipedia.orgwikipedia.org |

| Xenobiotic Degradation | Involved in the breakdown of certain xenobiotics or drugs containing amide linkages wikipedia.org. | N/A |

Table 2: Biochemical Roles of this compound

The enzymatic hydrolysis of this compound is catalyzed by the enzyme 5-aminopentanamidase (also known as this compound amidohydrolase). This enzyme breaks down this compound into 5-aminopentanoic acid and ammonia wikipedia.orgwikipedia.org. This process is significant for nitrogen metabolism and the degradation of various compounds that possess amide linkages wikipedia.org. Understanding the activity and specificity of 5-aminopentanamidase is crucial for elucidating metabolic pathways and has implications for biotechnology and pharmaceutical development wikipedia.org.

Beyond its direct metabolic roles, this compound has been identified as a metabolite associated with certain physiological conditions. For instance, elevated levels of this compound have been observed in the blood of patients with nephrotic syndrome, potentially linked to changes in kidney function and a hypercatabolic state wikipedia.org. Furthermore, it has been identified as a discriminatory metabolic signature enriched in faecal samples of patients with rectal neuroendocrine tumors (RNET) fishersci.be. Its presence has also been noted in studies investigating the biosynthesis of natural products, such as Huperzine A (HupA) in Huperzia serrata, where excessive L-lysine can lead to the generation of this compound, affecting HupA content nih.gov. Additionally, it has been found to be upregulated in coconut seedlings under specific low-temperature conditions, suggesting a role in plant stress responses .

Historical Perspective of this compound Research

The investigation into this compound and its related enzymatic activities dates back several decades. Early research focused on the characterization of enzymes responsible for its metabolism, particularly in microorganisms. A notable early study by Reitz and Rodwell in 1970 investigated "Delta-aminovaleramidase of Pseudomonas putida", detailing the enzymatic hydrolysis of this compound (referred to as delta-aminovaleramidase) into 5-aminovalerate and ammonia wikipedia.org. Concurrently, Takeda and colleagues in 1969 conducted studies on L-lysine monooxygenase, an enzyme involved in the broader lysine (B10760008) degradation pathway that can lead to compounds like this compound wikipedia.org. These foundational enzymatic studies provided crucial insights into the biochemical fate of this compound and its connection to amino acid metabolism. Over time, advancements in analytical techniques, particularly metabolomics, have enabled the detection and quantification of this compound in various biological samples, leading to its identification as a potential biomarker in diverse physiological and pathological contexts.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-aminopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIAVLWNTIXJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331406 | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13023-70-6 | |

| Record name | 5-Aminopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13023-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopentanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways

L-Lysine Degradation Pathway Intermediacy

5-Aminopentanamide serves as a crucial intermediate in the breakdown of L-lysine, an essential amino acid.

This compound is a key intermediate in the L-lysine catabolism pathway, which ultimately leads to the production of acetyl-CoA or 5-aminopentanoate (5AVA). ontosight.aigoogle.comnih.govfoodb.caresearchgate.net This pathway is also referred to as the "lysine degradation IV pathway." foodb.caresearchgate.net The catabolism of L-lysine through this route is vital for various cellular processes, including energy generation and the synthesis of other biomolecules. ontosight.ai

The initial step in the primary L-lysine degradation pathway involves the enzymatic conversion of L-lysine to this compound. This reaction is catalyzed by lysine (B10760008) 2-monooxygenase (DavB), an enzyme classified under EC 1.13.12.2. google.comnih.govgoogle.comfrontiersin.orgwikipedia.orguni-saarland.deresearchgate.netresearchgate.netmodelseed.orgigem.wikiresearchgate.netresearchgate.net This enzyme facilitates an oxidative decarboxylation, yielding this compound along with carbon dioxide (CO2) and water (H2O). wikipedia.orgresearchgate.net Lysine 2-monooxygenase is recognized as the first enzymatic step in the lysine degradation pathway found in various Pseudomonas strains, notably Pseudomonas putida. google.comnih.govuni-saarland.deigem.wiki The enzyme requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor for its activity. wikipedia.org The gene responsible for encoding lysine 2-monooxygenase in P. putida is designated davB. google.comuni-saarland.de

Following its formation, this compound undergoes further transformation into 5-aminopentanoate (also known as 5-aminovalerate or 5AVA). This conversion is mediated by the enzyme 5-aminopentanamidase (DavA), with an EC number of 3.5.1.30. google.comnih.govgoogle.comfrontiersin.orguni-saarland.deigem.wikiresearchgate.net This enzymatic step represents the second reaction in the L-lysine degradation pathway observed in Pseudomonas putida. google.comuni-saarland.de The gene encoding this amidase in P. putida is referred to as davA. google.comuni-saarland.de

Lysine 2-Monooxygenase (DavB) Catalyzed Formation from L-Lysine

Alternative Biosynthetic Routes to 5-Carbon Compounds

Beyond the direct L-lysine to this compound pathway, other metabolic routes can lead to the formation of 5-carbon compounds, including those that may involve or lead to 5-aminopentanoate.

An alternative pathway for the biosynthesis of 5-aminopentanoate from L-lysine involves cadaverine (B124047) as an intermediate. google.comnih.govfrontiersin.orguni-saarland.deresearchgate.netresearchgate.netnih.gov This route commences with the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by lysine decarboxylase. google.comnih.govfrontiersin.orgresearchgate.netresearchgate.net Subsequently, cadaverine can be converted into 5-aminopentanal (B1222117) through the action of enzymes such as putrescine transaminase (PatA) or putrescine oxidase (Puo). google.comnih.govfrontiersin.org The 5-aminopentanal is then further oxidized to 5-aminopentanoate by γ-aminobutyraldehyde dehydrogenase. google.com Research in mouse liver supernatants has also shown that cadaverine is metabolized to 1-piperideine, which is then converted to 5-aminopentanoic acid. nih.gov

L-proline can also serve as a biosynthetic precursor for 5-carbon compounds like 5-aminopentanoate through a distinct enzymatic route. google.com This pathway typically involves two enzymatic steps: first, proline racemase catalyzes the conversion of L-proline to D-proline, followed by the action of proline reductase to yield 5-aminopentanoate. google.com The metabolism of L-proline is recognized as a significant pathway in certain physiological contexts. frontiersin.org

Flavin-Dependent Catalysis in this compound Formation

The enzymatic formation of this compound is notably catalyzed by flavin-dependent enzymes, particularly L-lysine oxidase/monooxygenase (L-LOX/MOG) from Pseudomonas sp. AIU 813. fishersci.cawikipedia.orgrmreagents.com This enzyme facilitates the oxidative decarboxylation of L-lysine, yielding this compound and carbon dioxide. fishersci.cawikipedia.orgrmreagents.comresearchgate.net The reaction mechanism involves the oxidation of the α-amino group of L-lysine, which initially produces an imino acid and hydrogen peroxide (H₂O₂). fishersci.cawikipedia.orgnih.gov Subsequently, this imino acid undergoes decarboxylation to form this compound. fishersci.cawikipedia.org A critical aspect of this catalysis is the requirement for H₂O₂ to be bound within the active site of L-LOX/MOG for the efficient decarboxylation of the imino acid to proceed. wikipedia.org

Flavin adenine dinucleotide (FAD) serves as a crucial redox-active coenzyme in this process, typical for flavin-dependent enzymes that also include flavin mononucleotide (FMN) as a cofactor. fishersci.cawikipedia.orgresearchgate.netadvancedchemtech.com The enzyme L-LOX/MOG demonstrates a high efficiency in converting L-lysine, with studies showing up to 85% formation of this compound from L-lysine utilization over a 24-hour period. researchgate.net

Table 1: Key Enzymes and Their Catalytic Activities Related to this compound Formation

| Enzyme Name | Organism Source | Substrate | Product(s) | Cofactor | Primary Reaction Type |

| L-lysine oxidase/monooxygenase (L-LOX/MOG) | Pseudomonas sp. AIU 813 | L-lysine | This compound, α-keto acid, H₂O₂, NH₃ | FAD | Oxidative decarboxylation, Oxidative deamination |

| Ancestral L-Lys α-oxidase (AncLLysO2) | Caulobacter species | L-lysine | 5-aminopentanoic acid, this compound | FAD | Oxidation of α-amino group (primarily to keto acid) |

Enzymology and Mechanistic Studies

Structure-Function Relationships of Related Enzymes

Understanding the formation of 5-aminopentanamide necessitates a detailed examination of the enzymes involved, particularly their structural characteristics and how they interact with substrates. Enzymes like L-LOX/MOG and AncLLysO2 provide valuable insights into these relationships.

Crystallographic Analysis of Enzyme Active Sites

Crystallographic studies have been instrumental in elucidating the three-dimensional structures of enzymes involved in this compound metabolism. The crystal structure of L-LOX/MOG from Pseudomonas sp. AIU 813 (PDB ID: 3WE0) has been determined, providing a foundational understanding of its biochemical characteristics. tandfonline.comrcsb.org Further high-resolution structural analyses have revealed the enzyme in complex with its substrates, including L-lysine (PDB ID: 5YB6), L-ornithine (PDB ID: 5YB7), and L-arginine (PDB ID: 5YB8). tandfonline.comwwpdb.orgrcsb.orgresearchgate.net These complex structures show how the enzyme accommodates its substrates within the active site.

Similarly, the ancestral L-Lys α-oxidase (AncLLysO2) from Caulobacter species has been characterized crystallographically in both its ligand-free form (PDB ID: 7X7I, 1.55 Å resolution) and in complex with L-lysine (PDB ID: 7X7J). acs.orgrcsb.orgrcsb.org Structural comparisons among flavoenzyme oxidases that catalyze the decarboxylation of imino acids suggest a conserved "plug loop" configuration, which is believed to play a role in facilitating this decarboxylation step. fishersci.caresearchgate.netwikidata.org

Table 2: Crystallographic Data for Enzymes Related to this compound Formation

| Enzyme Name | Organism Source | PDB ID | Resolution (Å) | Ligand |

| L-LOX/MOG | Pseudomonas sp. AIU 813 | 3WE0 | 1.90 | Ligand-free |

| L-LOX/MOG | Pseudomonas sp. AIU 813 | 5YB6 | 2.10 | L-lysine |

| L-LOX/MOG | Pseudomonas sp. AIU 813 | 5YB7 | Not specified | L-ornithine |

| L-LOX/MOG | Pseudomonas sp. AIU 813 | 5YB8 | Not specified | L-arginine |

| AncLLysO2 | Caulobacter species | 7X7I | 1.55 | Ligand-free |

| AncLLysO2 | Caulobacter species | 7X7J | Not specified | L-lysine |

Substrate Binding and Recognition Mechanisms

Enzymes exhibit specificity by binding only to certain molecules that possess the correct shape and functional groups. rcsb.org The active site of an enzyme is typically a specific fold or opening where the substrate can settle, and amino acid side chains within this site are positioned to hold the substrate in place through intermolecular attractions. rcsb.org

For L-LOX/MOG, interactions between the substrate and its binding site are crucial for the decarboxylation of the imino acid intermediate. fishersci.cawikipedia.orgwikidata.org This enzyme shows limited specificity, primarily acting on L-amino acids with basic side chains such as L-lysine, L-ornithine, and L-arginine. rmreagents.comresearchgate.net Specifically, Asp238, located at the "ceiling" of a hydrophobic pocket in L-LOX/MOG, forms a strong interaction with the positively charged terminal group of these substrates, which is critical for substrate binding. tandfonline.comrcsb.orgresearchgate.net

In the case of AncLLysO2, the ε-amino, α-amino, and carboxyl groups of L-lysine form specific interactions with residues Q357, A551, and R77, respectively, within the active site. mims.com Substrate binding can also induce conformational changes in the enzyme, such as the displacement of a loop region in L-LOX/MOG to "plug" channels connecting the active site to the solvent, and the formation of a short helix at the dimer interface, creating a second binding site for the substrate. rcsb.orgresearchgate.net These dynamic changes are integral to the enzyme's function and substrate recognition.

Molecular Determinants of Enzymatic Specificity and Efficiency

The dual functionality of L-LOX/MOG, catalyzing both oxidative deamination (oxidase activity) and oxidative decarboxylation (monooxygenase activity) to produce α-keto acids and amides, respectively, highlights its complex specificity. rmreagents.comtandfonline.com Molecular determinants within the enzyme's structure dictate this specificity and efficiency.

Microbial Roles and Systems Biology

Metabolic Engineering for 5-Carbon Chemical Production

Recombinant Organisms for Enhanced Biosynthesis Pathways

Recombinant microorganisms have been engineered to enhance the biosynthesis of 5-aminopentanamide and its derivative, 5-aminopentanoate (5AP), a crucial building block for bio-based polyamides and other C5 platform chemicals google.comfrontiersin.orgnih.gov. The primary pathway for 5AP production from L-lysine involves this compound as an intermediate. This two-step enzymatic process is catalyzed by specific microbial enzymes google.comgoogleapis.com.

The initial step involves the oxidative decarboxylation of L-lysine to this compound, a reaction mediated by lysine (B10760008) 2-monooxygenase (EC 1.13.12.2) google.comgoogleapis.comresearchgate.net. Subsequently, this compound is hydrolyzed to 5-aminopentanoate and ammonia (B1221849) by 5-aminopentanamidase (also known as delta-aminovaleramidase, EC 3.5.1.30) google.comgoogleapis.comcore.ac.uk.

Several microbial hosts have been successfully engineered to leverage this pathway:

Escherichia coli : Recombinant E. coli strains have been genetically modified to produce 5-carbon chemicals, including 5AP, from renewable carbon sources such as ethanol (B145695) google.comgoogleapis.com. The genes encoding lysine 2-monooxygenase (davB) and 5-aminovaleramidase (davA) from Pseudomonas putida are often heterologously expressed in these strains to establish or enhance the lysine degradation IV pathway google.comfrontiersin.orggoogle.com.

Bacillus methanolicus : This methylotrophic bacterium has been explored for methanol-based 5-aminovalerate (5AVA) production frontiersin.orgnih.govresearchgate.net. Despite challenges such as the high oxygen demand for methanol (B129727) assimilation and the host's low tolerance to 5AVA, proof-of-concept production has been achieved by introducing heterologous DavBA pathways frontiersin.orgnih.gov.

Corynebacterium glutamicum : Engineered strains of C. glutamicum have demonstrated increased production levels of 5AVA when the enzymes of this pathway are expressed frontiersin.orgmdpi.com.

Table 1: Key Enzymes in this compound Biosynthesis and Conversion

| Enzyme Name | EC Number | Reaction | Source Organism (Example) | Role |

| Lysine 2-monooxygenase | EC 1.13.12.2 | L-lysine → this compound | Pseudomonas putida | First step in 5AP production from L-lysine |

| 5-Aminopentanamidase | EC 3.5.1.30 | This compound → 5-aminopentanoate + NH3 | Pseudomonas putida | Second step in 5AP production from L-lysine |

| Putrescine Transaminase | PatA | Cadaverine (B124047) → 5-aminopentanal (B1222117) (intermediate in alternative 5AVA pathway) | Involved in a three-step pathway for 5AVA production from L-lysine via cadaverine nih.gov | |

| Putrescine Oxidase | Puo | Cadaverine → 5-aminopentanal (intermediate in alternative 5AVA pathway) | Involved in a three-step pathway for 5AVA production from L-lysine via cadaverine frontiersin.orgnih.gov | |

| PatD | 5-aminopentanal → 5-aminopentanoate (final step in alternative 5AVA pathway) | Involved in a three-step pathway for 5AVA production from L-lysine via cadaverine nih.gov |

Optimization of Biosynthetic Pathways in Microbial Hosts

Optimizing the biosynthesis of this compound and its downstream products in microbial hosts involves addressing several critical factors to improve yield and efficiency. A significant challenge is the presence of native degradation pathways within the host organism, which can reduce the accumulation of the desired product frontiersin.org. For instance, some bacterial species, including P. putida KT2440, Pseudomonas syringae, Pseudomonas stutzeri, and C. glutamicum, possess a GABAse system that degrades 5-aminovalerate (5AVA) frontiersin.org.

Another crucial aspect is product inhibition. For example, Bacillus methanolicus exhibits low tolerance to 5AVA, with its growth being impaired at concentrations as low as 1.17 g L-1 frontiersin.orgnih.gov. This highlights the need for strategies to mitigate toxicity or engineer more robust host strains.

Optimization strategies often involve:

Pathway Engineering : Implementing heterologous pathways that bypass native degradation routes or are more efficient. For example, while the DavBA pathway (L-lysine to this compound to 5AVA) is common, alternative routes have been explored. In C. glutamicum, a three-step pathway converting L-lysine to cadaverine (via LdcC), then cadaverine to 5-aminopentanal (via putrescine transaminase, PatA), and finally to 5AVA (via PatD) achieved a titer of 5.1 g L-1 nih.gov.

Enzyme Selection and Engineering : Choosing enzymes with high activity and specificity, and potentially engineering them for improved performance or reduced product inhibition.

Process Conditions : Adjusting fermentation conditions, such as oxygen availability, especially when using carbon sources like methanol that require high oxygen for assimilation, which can compete with oxygen-dependent biosynthetic steps like the initial conversion of L-lysine to this compound nih.gov.

Table 2: Representative 5-Aminovalerate (5AVA) Production in Engineered Microbial Strains

| Microbial Strain | Precursor | Pathway Type | Titer (g L-1) | Reference |

| E. coli (recombinant) | L-lysine | DavBA pathway | N/A | google.comgoogleapis.com |

| B. methanolicus (recombinant) | Methanol | Heterologous DavBA pathway | 0.02 | nih.govresearchgate.net |

| C. glutamicum (engineered) | L-lysine | LdcC-PatA-PatD pathway | 5.1 | nih.gov |

Exploitation of Catalytic Promiscuity in Novel Metabolic Routes

Catalytic promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological function, can be a powerful tool in synthetic biology and metabolic engineering for creating novel metabolic routes for compounds like this compound. By combining catalytic promiscuity with protein engineering, new biosynthesis applications can be developed google.comacs.org.

Existing enzymes can be modified or repurposed to accept non-natural substrates or catalyze new reactions relevant to this compound synthesis. For example, the enzyme TilS, found in organisms like Vibrio cholerae and E. coli, is involved in the synthesis of a tRNA modification called 2-aminovaleramididine (ava2C) nih.gov. Interestingly, 5-aminovaleramide (5-AVA, an alternate name for this compound) can serve as a metabolic substrate for the artificial synthesis of ava2C by E. coli TilS in vitro nih.gov. While TilS typically uses lysine to synthesize a precursor, this demonstrates the potential for enzymes to exhibit promiscuous activity towards this compound or its derivatives, opening avenues for engineering new pathways.

Advanced techniques such as ancestral sequence reconstruction (ASR) are emerging as promising tools to enhance enzyme activity and broaden substrate utilization acs.org. By resurrecting ancestral enzymes, it is hypothesized that they may possess inherent robustness and a wider range of substrate specificities compared to modern enzymes, making them ideal candidates for exploiting catalytic promiscuity in novel metabolic routes for this compound production or transformation acs.org.

Interconnections with Microbial Communities and Host Metabolism

This compound is not only a target for microbial biosynthesis but also an active participant in the complex interplay between microbial communities and host metabolism, particularly within the gut.

Contributions to Gut Microbiota Metabolic Pathways

The gut microbiota plays a crucial role in the metabolism of various compounds, including amino acids. This compound is recognized as an intermediate in the lysine degradation IV pathway, a metabolic route active within microbial communities nih.govhmdb.caresearchgate.net.

Research findings highlight the involvement of this compound in gut microbial metabolic pathways:

Lysine Degradation : In the gut, the levels of this compound are directly linked to the degradation of lysine by the microbiota nih.gov.

Dietary Interventions : Studies in weaned rabbits have shown that dietary interventions, such as the inclusion of oat β-glucan, can modulate gut microbiota composition and lead to decreased levels of this compound. This reduction was associated with changes in the lysine degradation pathway as identified by KEGG pathway analysis nih.gov.

Antibiotic Effects : In Escherichia coli, antibiotic treatments, specifically a combination of aztreonam (B1666516) and clavulanate, significantly altered bacterial amino acid metabolism, including changes in the levels of this compound, L-2-aminoadipate, and cadaverine, all involved in lysine biosynthesis and metabolism asm.orgnih.gov. This indicates that microbial metabolism of this compound can be influenced by external factors like antibiotics.

Microbial Influence on Endogenous this compound Levels

Microbial activities significantly influence the endogenous levels of this compound within both the microbial community and the host. This influence can be observed in various physiological and pathological states.

Bacterial Catabolism : Pseudomonas putida, for instance, can catabolize L-lysine through the δ-aminovalerate (5-aminopentanoate) pathway, with this compound serving as an intermediate hmdb.ca. This demonstrates a direct microbial capacity to produce and metabolize this compound.

Disease Associations : Elevated levels of this compound in the gut have been strongly associated with inflammatory bowel diseases (IBDs), including ulcerative colitis and Crohn's disease nih.gov. This suggests that dysbiosis or altered microbial metabolism in these conditions can lead to increased endogenous levels of this compound.

Metabolic Signatures in Disease : In patients with decompensated cirrhosis, this compound was identified as one of the top three significantly enriched metabolites, indicating that variations in gut bacteria contribute to altered metabolic pathways in such conditions frontiersin.org. Similarly, in rectal neuroendocrine tumors (RNET), this compound was a discriminatory metabolic signature, enriched in RNET patients, further supporting the microbial influence on its levels in disease states thno.orgresearchgate.net.

This compound in Microbial Metabolome Characterization

This compound serves as a valuable metabolite in the characterization of microbial metabolomes, providing insights into microbial activity and host-microbe interactions. Metabolomics studies routinely identify and quantify this compound across various biological samples metabolomicsworkbench.orgmetabolomicsworkbench.org.

Its presence and concentration can act as a biomarker or indicator of specific metabolic states or pathways:

Biomarker Potential : In studies involving children with cancer, this compound levels have been correlated with the presence of lung metastasis, suggesting its potential as a diagnostic or prognostic biomarker nih.gov.

Response to Interventions : Comparative metabolomics studies of E. coli treated with antibiotics have shown significant alterations in this compound levels, demonstrating its utility in characterizing microbial metabolic responses to therapeutic interventions asm.orgnih.gov.

Gut Microbiome-Metabolite Interactions : Fecal metabolomic analyses frequently include this compound to understand the intricate relationships between the gut microbiome and host metabolism in health and disease. For instance, its enrichment in rectal neuroendocrine tumor patients highlights its role in characterizing disease-associated metabolic shifts influenced by the gut microbiota thno.orgresearchgate.net.

Metabolomics Databases : Databases like Metabolomics Workbench list numerous studies where this compound has been detected and analyzed in diverse sample types, including bacterial cells, feces, and human tissues, underscoring its relevance in broad metabolomic profiling metabolomicsworkbench.org.

Table 3: Examples of this compound in Metabolome Characterization Studies

| Study Context | Sample Type | Key Finding Related to this compound | Reference |

| Weaned rabbits with dietary fiber intervention | Serum | Lower levels of this compound in oat β-glucan group, linked to lysine degradation pathway. | nih.gov |

| E. coli treated with antibiotics | Bacterial cells | Significantly altered levels after aztreonam/clavulanate treatment, indicating disruption of lysine metabolism. | asm.orgnih.gov |

| Patients with decompensated cirrhosis | Serum | Identified as a top three enriched metabolite, reflecting altered metabolic pathways due to gut bacteria variations. | frontiersin.org |

| Children with cancer | Tissue/Blood | Correlation with lung metastasis, suggesting potential as a diagnostic biomarker. | nih.gov |

| Patients with rectal neuroendocrine tumors (RNET) | Feces | Identified as a discriminatory metabolic signature, enriched in RNET patients, reflecting gut microbiome-metabolite interactions. | thno.orgresearchgate.net |

Synthetic Chemistry Approaches

Chemical Synthesis of 5-Aminopentanamide and Derivatives

Traditional Synthetic Routes and Methodologies

Direct traditional chemical synthesis routes for this compound from simple precursors are not extensively documented in the readily available literature. However, its formation and preparation as an intermediate have been observed through various methods. One notable approach involves the electrochemical conversion of L-lysine, where this compound can be generated as an overoxidation product following the initial formation of 5-aminopentanenitrile. Furthermore, this compound hydrochloride, a salt form of the compound, can be prepared from its free base by reaction with ammonia (B1221849). nih.gov This hydrochloride salt is recognized as a valuable starting material in the synthesis of more complex organic molecules. nih.gov

Application as a Chemical Intermediate in Organic Synthesis

This compound is primarily utilized as a chemical intermediate due to its functional groups, which enable it to participate in a range of chemical reactions, including oxidation, reduction, and nucleophilic substitution. fishersci.ca Its versatility makes it a valuable building block in the synthesis of diverse organic compounds. fishersci.ca

Key Applications as a Chemical Intermediate:

Pharmaceutical and Agrochemical Intermediates : It serves as a main raw material for the synthesis of various medicines, pesticides, and antifungal agents. nih.gov For example, this compound hydrochloride is a useful precursor for preparing δ-amino-γ-hydroxy-aryl alkanoic amides, which function as renin inhibitors. nih.gov

Polymer Monomers and Surfactants : The compound finds application in the production of polymer monomers and surfactants. nih.gov It is also considered a candidate C5 platform chemical for the synthesis of other five-carbon chemicals such as δ-valerolactam, 5-hydroxyvalerate, glutarate, and 1,5-pentanediol (B104693).

Biological Conjugates : In a significant biological application, this compound (also known as 5-aminovaleramide) is conjugated with cytidine (B196190) at position C2 to form 2-aminovaleramididine (ava²C). This novel cytidine derivative, found in tRNAᴵˡᵉ from plant organelles and certain bacteria, plays a crucial role in facilitating AUA codon decoding during protein synthesis. advancedchemtech.com

Strategies for Protected Substrates in Peptide Synthesis

In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the use of protecting groups is fundamental to prevent unwanted side reactions and allow for selective chemical modifications. While this compound itself is an amide, its related carboxylic acid, 5-aminopentanoic acid (also known as 5-aminovaleric acid), is commonly employed in protected forms for incorporation into peptide structures. nih.govwikipedia.orgfishersci.pt

Two widely used protecting groups for the amino group of 5-aminopentanoic acid are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc).

Fmoc-5-aminopentanoic acid : This derivative features an Fmoc-protected amine and a free carboxylic acid group. nih.govwikipedia.org The Fmoc group is base-labile and can be deprotected under mild basic conditions to yield the free amine, which is then available for subsequent coupling reactions. nih.govwikipedia.org The terminal carboxylic acid can react with primary amine groups, typically in the presence of coupling activators such as EDC or HATU, to form stable amide bonds, thus serving as a linker in the synthesis of complex molecules like PROTACs. nih.govwikipedia.org

Boc-5-aminopentanoic acid : This derivative contains a Boc-protected amino group and a terminal carboxylic acid. fishersci.pt The Boc group is acid-labile and can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for further conjugation. fishersci.pt

These protected derivatives enable the precise incorporation of the 5-aminopentanoic acid moiety into peptide chains, allowing for the construction of peptides with specific sequences and properties. chem960.comfluoroprobe.com

Green Chemistry Principles in this compound Synthesis

Development of Environmentally Benign Synthetic Methodologies

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of amino acid and related compound synthesis, there is a growing emphasis on developing environmentally benign methodologies. This includes the utilization of renewable feedstocks and the implementation of processes that minimize waste and energy consumption. For instance, enzymatic methods for synthesizing amino acids, such as (R)-4-aminopentanoic acid from biomass-derived levulinic acid, are considered environmentally friendly due to their high enantioselectivity, use of inexpensive ammonia as an amino donor, and generation of inorganic carbonate as the sole byproduct. sci-toys.com While this specific example pertains to a gamma-amino acid, it illustrates the broader trend in green synthesis that can be applied to compounds like this compound.

Biocatalytic Approaches in Production of this compound

Biocatalysis, leveraging enzymes or whole microorganisms, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing this compound. wikidata.org

Key Biocatalytic Pathways and Enzymes:

L-Lysine Degradation Pathway : this compound is a known intermediate in the catabolism of L-lysine. nih.govwikipedia.org This pathway involves several enzymatic steps. In particular, lysine (B10760008) 2-monooxygenase catalyzes the conversion of L-lysine, and subsequently, this compound is converted to 5-aminopentanoic acid by this compound amidohydrolase (DavA). fishersci.ptfishersci.se The davBA gene cluster from Pseudomonas putida is well-known for encoding these enzymes, facilitating the conversion of L-lysine to 5-aminopentanoic acid with this compound as an intermediate.

Lysine Oxidase Activity : Certain lysine oxidases can directly convert L-lysine to this compound. wikidata.orgepa.gov Research on ancestral lysine oxidases has shown their ability to generate this compound from L-lysine. epa.gov

Engineered Microorganisms : Recombinant microorganisms, such as Escherichia coli, have been engineered to implement these biocatalytic pathways for the production of 5-carbon chemicals, including this compound and its derivatives, from renewable carbon sources like L-lysine. fishersci.pt This involves the overexpression of specific enzymes like DavB (lysine 2-monooxygenase) and DavA (5-aminovaleramidase) to enhance the efficiency of conversion.

These biocatalytic approaches represent significant advancements in the sustainable production of this compound, offering advantages in terms of specificity, milder reaction conditions, and reduced environmental impact compared to conventional chemical routes.

Sustainable Chemical Processes for 5-Carbon Compounds

The production of 5-carbon compounds, including this compound and its derivatives, increasingly emphasizes sustainable and environmentally friendly approaches. Bio-based synthesis pathways, particularly those utilizing microbial fermentation, offer promising routes.

One significant sustainable approach involves the enzymatic conversion of L-lysine into 5-aminopentanoate (5AP), with this compound serving as a key intermediate fishersci.fiwikipedia.org. This two-step enzymatic process typically employs enzymes such as lysine 2-monooxygenase and 5-aminopentanamidase (encoded by davA in Pseudomonas putida) fishersci.fiwikipedia.org. Lysine 2-monooxygenase catalyzes the initial conversion of L-lysine to this compound, which is then hydrolyzed by 5-aminopentanamidase to yield 5-aminopentanoate and ammonia fishersci.fiwikipedia.orgwikipedia.org.

Research has explored the construction of microbial cell factories, such as engineered Escherichia coli strains, to produce 5-carbon platform chemicals like 1,5-pentanediol (1,5-PDO) from precursors like L-lysine wikipedia.org. These engineered pathways often integrate enzymes like lysine monooxygenase (DavB) and 5-aminopentanamidase (DavA) from Pseudomonas putida KT2440 to facilitate the bioconversion of lysine to intermediates such as 5-aminovalerate (5-AVA), a synonym for 5-aminopentanoic acid wikipedia.org.

Another sustainable avenue is the methanol-based production of 5-aminovalerate using recombinant Bacillus methanolicus strains nih.gov. 5-Aminovalerate is a versatile C5 platform chemical that can be further transformed into various derivatives, including δ-valerolactam, 5-hydroxyvalerate, and glutarate nih.gov. This highlights the potential for utilizing non-food feedstocks in the sustainable production of 5-carbon building blocks.

Table 1: Key Enzymes and Substrates in Sustainable 5-Carbon Compound Synthesis

| Enzyme Name | EC Number | Substrate | Product(s) | Source Organism | Reference |

| Lysine 2-monooxygenase | 1.13.12.2 | L-Lysine | This compound | Pseudomonas putida | fishersci.fiwikipedia.org |

| 5-Aminopentanamidase | 3.5.1.30 | This compound | 5-Aminopentanoate, NH₃ | Pseudomonas putida | fishersci.fiwikipedia.orgwikipedia.org |

| Lysine monooxygenase (DavB) | - | L-Lysine | This compound | Pseudomonas putida KT2440 | wikipedia.org |

| 4-Aminobutyrate aminotransferase (GabT) | 2.6.1.19 | 5-Aminovalerate | - | E. coli | wikipedia.org |

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques are crucial for the precise and efficient construction of this compound structures, particularly when considering stereochemistry and complex molecular architectures.

Retrosynthetic Analysis for this compound Structures

Retrosynthetic analysis provides a systematic approach to designing synthetic pathways by working backward from the target molecule to simpler, readily available starting materials. For this compound, a primary disconnection can be envisioned at the amide bond, leading to a pentanoic acid derivative and an amine component.

The core synthetic route for this compound often involves the amidation of pentanoic acid or its derivatives with an appropriate amine containing the amino group at the 5-position. This reaction typically requires the activation of the carboxylic acid group to enhance its reactivity towards nucleophilic attack by the amine. Common activating reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). These reagents facilitate the formation of a reactive intermediate ester, which then undergoes nucleophilic substitution with the amine to form the amide bond.

Alternatively, the synthesis can proceed from cyclic precursors. For instance, δ-valerolactam (2-piperidone), a five-membered lactam, could serve as a starting material. Hydrolysis of the lactam ring would yield 5-aminopentanoic acid, which could then be converted to this compound through subsequent amidation. Multistep synthesis approaches have been reported for the preparation of 4-aminopentaneamide (likely referring to this compound in the context of 5-carbon compounds) from corresponding lactams via basic or acidic hydrolysis.

Table 2: Retrosynthetic Precursors and Coupling Reagents for this compound

| Target Disconnection | Precursor 1 | Precursor 2 | Coupling Reagent (if applicable) | Reference |

| Amide bond | Pentanoic acid derivative | Guanidine-containing amine | DCC, DIC | |

| Ring opening | δ-Valerolactam | Water (hydrolysis) | Acid/Base (for hydrolysis) |

Catalytic Reactions and Asymmetric Synthesis Relevant to this compound

Catalytic reactions offer advantages in terms of efficiency, selectivity, and sustainability. For this compound, particularly when considering its enantiomeric forms, asymmetric synthesis becomes crucial.

Enzymatic catalysis plays a significant role in the production of this compound and related compounds. L-Lysine oxidase/monooxygenase (L-LOX/MOG) from Pseudomonas sp. AIU 813 is known to catalyze the oxidative decarboxylation of L-lysine, leading to the formation of this compound (5-APNM) and 5-aminopentanoic acid (5-APNA). Similarly, an ancestral L-lysine oxidase (AncLLysO) has been shown to exhibit L-lysine α-oxidase activity, generating this compound and 5-aminopentanoic acid. These biocatalytic approaches demonstrate the potential for enantioselective synthesis, as the enzymes typically operate with high stereospecificity.

For the synthesis of specific enantiomers, such as the (S)-isomer of this compound, a chiral pool strategy can be employed, utilizing naturally occurring chiral starting materials like L-arginine. This involves protecting the α-amino group of L-arginine, followed by amidation with pentanoic acid derivatives. The use of such chiral building blocks, combined with careful control of reaction conditions, can lead to the desired enantiomer without the need for post-synthesis resolution.

The field of biocatalysis is continuously advancing, with computational methodologies and ancestral sequence reconstruction (ASR) being employed to engineer enzymes with improved activity, promiscuity, and stability for various synthetic applications. These advancements are directly relevant to developing more efficient and selective catalytic routes for this compound and its chiral variants.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This hybrid approach is particularly powerful for complex molecules like this compound, especially when stereocontrol is desired.

A prominent chemoenzymatic strategy for this compound involves the sequential action of enzymes. As discussed, the conversion of L-lysine to this compound by lysine 2-monooxygenase, followed by the hydrolysis of this compound to 5-aminopentanoic acid by 5-aminopentanamidase, exemplifies a two-step enzymatic cascade fishersci.fiwikipedia.orgwikipedia.orgwikipedia.org. This pathway leverages the biological machinery for specific transformations that might be challenging or require harsh conditions in purely chemical synthesis.

Further integration of chemical steps with these enzymatic reactions can lead to a comprehensive chemoenzymatic route. For instance, the initial production of a key intermediate via fermentation (an enzymatic process) can be followed by chemical modifications to arrive at the final this compound structure. The development of engineered microorganisms capable of producing 5-carbon compounds from renewable feedstocks, coupled with subsequent chemical transformations, represents a robust chemoenzymatic strategy for sustainable production wikipedia.orgwikipedia.org.

Research into the catalytic mechanisms of enzymes like L-lysine oxidase/monooxygenase and the use of ancestral sequence reconstruction to design novel biocatalysts are integral to advancing chemoenzymatic synthesis of this compound. These efforts aim to create highly efficient and selective enzymatic steps that can be seamlessly integrated into broader synthetic schemes.

Analytical and Computational Methodologies

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations in 5-Aminopentanamide Research

Quantum chemical calculations provide a theoretical framework to understand the electronic structure, stability, and reactivity of molecules like this compound at an atomic level. While direct, extensive quantum chemical studies solely focused on this compound are not widely detailed in the provided literature, the application of such methods to similar biological amines is well-established and relevant for understanding this compound's intrinsic properties. For instance, ab initio density functional theory (DFT) calculations, often at levels such as B3LYP/6-31++G(d,p) with corrections for basis set superposition errors and solvent effects (e.g., using the polarized continuum model), are employed to investigate hydrogen bonding interactions and reaction mechanisms in biological amines advancedchemtech.com. These methodologies are crucial for elucidating the nuanced electronic behavior that governs molecular interactions and transformations.

Computed properties for this compound, often derived from such computational chemistry data, include:

Topological Polar Surface Area (TPSA): 69.11 Ų fishersci.cabrainly.ph

XLogP3 (predicted octanol-water partition coefficient): -1.0 brainly.ph (also reported as -0.3993 fishersci.ca)

Hydrogen Bond Acceptors: 2 fishersci.ca

Hydrogen Bond Donors: 2 fishersci.ca

Rotatable Bonds: 4 fishersci.ca

Molecular Weight: 116.1600 g/mol fishersci.ca, 116.16 g/mol brainly.ph

Monoisotopic Mass: 116.094963011 Da brainly.ph

Predicted Collision Cross Section (CCS) for various adducts: For [M+H]+, 124.2 Ų; for [M+Na]+, 132.0 Ų; for [M+NH4]+, 131.4 Ų; for [M+K]+, 127.8 Ų; for [M-H]-, 124.0 Ų; for [M+Na-2H]-, 127.1 Ų; for [M]+, 124.7 Ų; for [M]-, 124.7 Ų brainly.phfishersci.se.

These computed parameters are fundamental for predicting a compound's physical and chemical behavior, including its solubility, permeability, and potential for intermolecular interactions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Topological Polar Surface Area (TPSA) | 69.11 | Ų | fishersci.cabrainly.ph |

| XLogP3 (predicted) | -1.0 | - | brainly.ph |

| Hydrogen Bond Acceptors | 2 | - | fishersci.ca |

| Hydrogen Bond Donors | 2 | - | fishersci.ca |

| Rotatable Bonds | 4 | - | fishersci.ca |

| Molecular Weight | 116.16 | g/mol | fishersci.cabrainly.ph |

| Monoisotopic Mass | 116.094963011 | Da | brainly.ph |

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 117.10224 | 124.2 | brainly.phfishersci.se |

| [M+Na]+ | 139.08418 | 132.0 | brainly.phfishersci.se |

| [M+NH4]+ | 134.12878 | 131.4 | brainly.phfishersci.se |

| [M+K]+ | 155.05812 | 127.8 | brainly.phfishersci.se |

| [M-H]- | 115.08768 | 124.0 | brainly.phfishersci.se |

| [M+Na-2H]- | 137.06963 | 127.1 | brainly.phfishersci.se |

| [M]+ | 116.09441 | 124.7 | brainly.phfishersci.se |

| [M]- | 116.09551 | 124.7 | brainly.phfishersci.se |

In silico Approaches for Pathway Optimization and Enzyme Design

In silico methodologies are instrumental in understanding and engineering metabolic pathways involving this compound. Molecular dynamics (MD) simulations have been employed to investigate enzymes that produce this compound. For instance, MD simulations of L-lysine oxidase/monooxygenase (L-LOX/MOG) from Pseudomonas sp. AIU 813 have provided insights into the interactions between the substrate (L-lysine) and the enzyme's binding site, suggesting their importance for imino acid decarboxylation, a step that yields this compound fishersci.pt.

Metabolic network analysis and in silico metabolic engineering are widely used to optimize the production of target chemicals and design heterologous biosynthetic systems. Tools like MAPPS (Metabolic Analysis and Pathway Prediction System) can compute connections between metabolites and optimize pathway searches fishersci.ca. This compound is recognized as an intermediate in such pathways, for example, in the conversion of L-lysine to 5-aminopentanoate fishersci.caalfa-chemistry.com.

The enzymatic conversion of L-lysine to 5-aminopentanoate (5AP) involves this compound as an intermediate alfa-chemistry.com. The first step is catalyzed by lysine (B10760008) 2-monooxygenase (encoded by davB in Pseudomonas putida), which converts L-lysine to this compound alfa-chemistry.com. Subsequently, 5-aminopentanamidase (encoded by davA) converts this compound to 5-aminopentanoate alfa-chemistry.com. This two-step enzymatic process is a key focus for pathway optimization studies aimed at producing 5-carbon chemicals like 5-aminopentanoate, glutarate, and 1,5-pentanediol (B104693) from renewable carbon substrates alfa-chemistry.com.

Genome-scale metabolic (GSM) models, such as iAnC892 for Anabaena 33047, are utilized to predict intervention strategies for overproducing compounds like valerolactam and caprolactam, where this compound (5APTM) can be an abbreviation for a relevant metabolite in these pathways wikipedia.orgdsmz.de. These models, often coupled with optimization techniques like OptForce, help identify genetic interventions (e.g., overexpression, downregulation, or knockout of reactions) to enhance flux towards desired products wikipedia.org.

Furthermore, in silico enzyme-screening methods based on phylogenetic approaches and ancestral sequence reconstruction (ASR) are used to design novel enzymes with improved properties nih.gov. This includes the design of ancestral L-Lys α-oxidase (AncLLysO), which exhibits similar dual oxidase and mono-oxygenase activities to L-LOX/MOG, an enzyme known to produce this compound nih.gov. Such computational enzyme design efforts contribute to engineering more efficient biological systems for specific conversions.

Table 3: Key Metabolic Reactions Involving this compound

| Substrate (Reactant) | Enzyme (Gene) | Product (Product) | Reaction Type / Pathway | Source |

| L-lysine | L-lysine oxidase/monooxygenase (L-LOX/MOG) | This compound | Oxidative decarboxylation / Lysine degradation | fishersci.ptalfa-chemistry.com |

| This compound | 5-aminopentanamidase (davA) | 5-Aminopentanoate + Ammonia (B1221849) | Hydrolysis / Lysine degradation | fishersci.caalfa-chemistry.comwikipedia.org |

| Imino lysine | L-LOX/MOG | This compound | Decarboxylation | fishersci.pt |

Prediction of Molecular Interactions and Activities

Computational methods are crucial for predicting how this compound interacts with other molecules and its biological activities. Molecular dynamics simulations, as mentioned, reveal how substrate-enzyme interactions drive specific biochemical reactions, such as the decarboxylation of imino acids by L-LOX/MOG to yield this compound fishersci.pt. These simulations provide atomic-level details of binding and conformational changes that are essential for enzyme function.

Molecular docking, another in silico technique, is used to predict the binding modes and affinities of ligands to target proteins synhet.com. While specific examples for this compound as a direct ligand are not extensively detailed, its involvement in lysine metabolism implies that such methods could be applied to study its interactions with various enzymes or transporters within these pathways. For instance, docking studies are used to predict molecular interactions for proteins related to lysine metabolism synhet.com.

Furthermore, computed physicochemical properties like XLogP and TPSA (discussed in Section 6.2.2) are inherently predictive of a molecule's behavior in biological systems, including its permeability across membranes and its distribution within tissues, which directly influence its activity profile brainly.ph.

Advanced Research Perspectives

Emerging Biotechnological Applications of 5-Aminopentanamide Metabolism

The metabolic pathways involving 5-APNM offer promising opportunities for the development of sustainable biotechnological processes, particularly in the production of bio-based materials and the expansion of biocatalysis.

Production of Bio-based Polyamides and Platform Chemicals

5-Aminopentanoate (5-AP), a direct product of 5-APNM hydrolysis, is a non-proteogenic five-carbon amino acid that holds significant potential as a building block for bio-based polyamides. frontiersin.org It is also a versatile precursor for a range of valuable platform chemicals, including δ-valerolactam, 5-hydroxyvalerate (5HV), glutarate, and 1,5-pentanediol (B104693). frontiersin.orggoogle.com

Microbial production of 5-AP from L-lysine typically involves a two-step enzymatic process. The first step, catalyzed by lysine (B10760008) 2-monooxygenase (encoded by davB in Pseudomonas putida), converts L-lysine to 5-APNM. google.comnih.gov Subsequently, 5-aminopentanamidase (encoded by davA in P. putida) hydrolyzes 5-APNM to 5-AP and ammonia (B1221849). hmdb.cagoogle.comwikipedia.orggenome.jp Engineered microbial strains, such as Bacillus methanolicus and Escherichia coli, have been explored for the production of 5-AP from various carbon sources, including methanol (B129727). frontiersin.orggoogle.com

Alternative pathways for 5-AP production from L-lysine involve cadaverine (B124047) as an intermediate, which is then converted to 5-aminopentanal (B1222117) and subsequently oxidized to 5-AP. frontiersin.orggoogle.com Furthermore, 5-AP can also be produced from L-proline via proline racemase and proline reductase. google.com The ability to produce these C5 chemicals from renewable resources highlights the potential of 5-APNM metabolism in sustainable chemistry.

Expanding the Scope of Biocatalysis for Amide Transformations

Enzymes involved in the metabolism of 5-APNM, particularly 5-aminopentanamidase (also known as this compound amidohydrolase), are of significant interest for biocatalysis. This enzyme specifically catalyzes the hydrolysis of the amide bond in 5-APNM, yielding 5-aminopentanoic acid and ammonia. wikipedia.orggenome.jpontosight.ai

The study of 5-aminopentanamidase activity is crucial for understanding its role in nitrogen metabolism and the degradation of xenobiotics containing amide linkages. ontosight.ai These amidohydrolase activities can be leveraged for the development of novel biocatalysts capable of efficiently degrading or modifying a variety of amide-containing compounds. ontosight.ai Research on the kinetic properties, substrate affinity (Km), and maximal velocity (Vmax) of such enzymes is vital for optimizing their biotechnological applications. ontosight.ai For instance, lysine oxidase/monooxygenase from Pseudomonas sp. AIU 813 demonstrates dual activities, catalyzing the oxidative decarboxylation of L-lysine to 5-APNM and also oxidative deamination. nih.gov Understanding and engineering such enzymes can lead to new routes for the synthesis and transformation of amides, expanding the toolkit of synthetic biology.

Unexplored Enzymatic Activities and Pathways

Despite advances, the enzymatic landscape surrounding 5-APNM and related lysine metabolism still holds many unexplored territories, offering opportunities for the discovery of novel enzymes and the elucidation of complex regulatory mechanisms.

Discovery of Novel Enzymes in Lysine Metabolism

5-APNM is a key intermediate in the lysine degradation IV pathway. hmdb.ca The catabolism of L-lysine is a multi-step process involving several enzymes, including lysine oxidase, 2-aminoadipate transaminase, and this compound dehydratase, leading to the formation of 5-APNM and its subsequent conversion to acetyl-CoA. ontosight.ai While some enzymes like lysine 2-monooxygenase (DavB) and 5-aminopentanamidase (DavA) are well-characterized in certain Pseudomonas strains, there is a continuous need to discover novel enzymes within this broader metabolic network. google.com

The identification of new enzymes with unique specificities or enhanced catalytic efficiencies for reactions involving 5-APNM or its precursors/products could significantly impact biotechnological production routes. For example, some studies have explored different enzymatic pathways for 5-AP production, including those involving putrescine oxidase (Puo) or putrescine transaminase (PatA) in converting cadaverine to 5-aminopentanal. frontiersin.org Further investigation into diverse microbial species and their lysine degradation pathways may reveal novel enzymes or variants with desirable properties for industrial applications.

Elucidation of Regulatory Mechanisms of Metabolic Operons

The genes encoding enzymes involved in the lysine degradation pathway, such as davA and davB, are often organized into operons (e.g., the davDT operon in Pseudomonas putida responsible for 5-aminopentanoate conversion to glutarate). hmdb.ca Understanding the regulatory mechanisms governing the expression of these metabolic operons is crucial for optimizing microbial cell factories for 5-APNM-related compound production.

Research in this area involves investigating the genetic switches, transcription factors, and environmental cues that control the activity of these operons. For instance, the expression of genes like davA and davB in Pseudomonas putida is known to be regulated, influencing the flux through the lysine degradation pathway. google.com Elucidating these intricate regulatory networks can enable precise genetic engineering strategies to enhance the yield and efficiency of desired biotechnological products derived from 5-APNM metabolism. This includes understanding how different carbon sources or nutrient availability impact the expression of these genes.

Integration of Multi-Omics Data for Comprehensive Understanding

The complexity of metabolic pathways and their regulation necessitates a holistic approach, integrating various omics technologies to gain a comprehensive understanding of 5-APNM's role in biological systems.

Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for dissecting the intricate relationships between genes, proteins, and metabolites. researchgate.netfrontiersin.orgnih.govresearchgate.net In the context of 5-APNM, integrating such data can reveal how genetic variations or environmental perturbations impact the expression of enzymes involved in its metabolism, the abundance of 5-APNM itself, and its downstream products.

For example, metabolomics studies have identified 5-APNM as a discriminatory metabolic signature in certain conditions, such as rectal neuroendocrine tumors, where it was found to be enriched in patient stool samples. researchgate.netthno.org Similarly, multi-omics analyses in children with cancer undergoing chemotherapy have linked specific microbiome compositional changes to metabolic pathways, including those potentially related to amino acid metabolism where 5-APNM could play a role. nih.gov By correlating changes in gene expression (transcriptomics) with protein levels (proteomics) and metabolite concentrations (metabolomics), researchers can construct detailed models of the 5-APNM metabolic network, identify bottlenecks in production pathways, and uncover novel regulatory nodes. This integrated approach is essential for rational design of microbial strains for enhanced bioproduction and for understanding the broader biological significance of 5-APNM in various organisms.

Q & A

Basic: What are the established synthetic pathways for 5-Aminopentanamide, and how can researchers optimize reaction yields?

Methodological Answer:

The primary synthesis of this compound involves the condensation of 5-aminopentanoic acid with ammonia or amine derivatives under controlled pH and temperature conditions. Key steps include:

- Reagent selection : Use carbodiimides (e.g., EDC) as coupling agents to minimize racemization .

- Yield optimization : Monitor reaction kinetics via HPLC or LC-MS to identify intermediates and adjust stoichiometry .

- Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) for high-purity isolation. Validate purity through H NMR and mass spectrometry .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

Contradictions often arise from variability in experimental models or analytical methods. To address this:

- Meta-analysis : Conduct a systematic review of existing studies, categorizing data by model systems (e.g., in vitro vs. in vivo) and assay conditions (e.g., IC values under varying pH) .

- Statistical reconciliation : Apply ANOVA or mixed-effects models to account for inter-study variability. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

- Reproducibility checks : Replicate key experiments under standardized conditions (e.g., ISO 17025 guidelines for lab practices) .

Basic: What analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

- Degradation profiling : Use accelerated stability testing (40°C/75% RH for 6 weeks) with LC-MS to identify hydrolysis or oxidation byproducts .

- Thermal analysis : Perform DSC/TGA to assess decomposition thresholds and crystallinity changes .

- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) and quantify intact compound via UV-Vis spectrophotometry at λmax 220 nm .

Advanced: How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

- QSAR modeling : Train models using datasets of analogous amides to predict logP, solubility, and metabolic stability. Validate with experimental ADME data .

- Docking studies : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina, focusing on hydrogen-bonding networks and steric fit .

- In silico toxicity screening : Apply tools like Derek Nexus to flag potential hepatotoxicity or mutagenicity risks early in the design phase .

Basic: What are the best practices for validating the purity of this compound in preclinical studies?

Methodological Answer:

- Multi-modal characterization : Combine H/C NMR, FTIR, and elemental analysis to confirm structural integrity .

- Impurity quantification : Use HPLC with a C18 column (acetonitrile/water mobile phase) and calibrate against USP reference standards .

- Batch documentation : Record lot-specific data (e.g., residual solvents via GC-MS) to ensure consistency across experiments .

Advanced: How should researchers design dose-response studies to evaluate this compound’s efficacy in complex biological systems?

Methodological Answer:

- Nonlinear regression modeling : Fit dose-response curves using the Hill equation to estimate EC and maximal efficacy .

- Covariate adjustment : Account for variables like cell confluency or animal weight using ANCOVA .

- Positive/negative controls : Include reference compounds (e.g., known enzyme inhibitors) and vehicle-only groups to normalize data .

Basic: What ethical considerations are critical when designing in vivo studies involving this compound?

Methodological Answer:

- IACUC protocols : Submit detailed proposals outlining humane endpoints, sample sizes (justified by power analysis), and analgesia regimens .

- 3Rs compliance : Prioritize in vitro assays (e.g., organoids) before progressing to vertebrate models .

- Data transparency : Disclose all adverse events in publications, even if statistically non-significant .

Advanced: How can researchers leverage multi-omics approaches to elucidate this compound’s mechanism of action?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .

- Proteomic profiling : Use SILAC labeling and LC-MS/MS to quantify protein abundance changes .

- Metabolomic integration : Correlate omics datasets with phenotypic outcomes using pathway enrichment tools (e.g., MetaboAnalyst) .

Basic: What statistical frameworks are appropriate for analyzing this compound’s bioactivity data?

Methodological Answer:

- Parametric tests : Apply t-tests or ANOVA for normally distributed data (verified via Shapiro-Wilk test) .

- Non-parametric alternatives : Use Mann-Whitney U tests for skewed distributions .

- Multiple testing correction : Control false discovery rates with Benjamini-Hochberg adjustments .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?

Methodological Answer:

- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track reaction progression and ensure consistency .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield and purity .

- Stability-indicating methods : Develop forced degradation protocols to establish shelf-life and storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.